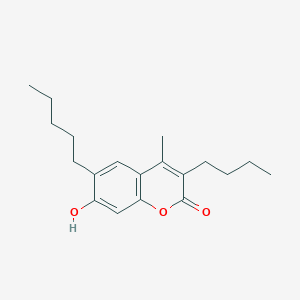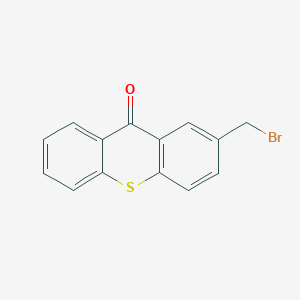
2-(Bromomethyl)-9H-thioxanthen-9-one
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. The chemical properties might include reactivity with other substances, stability, and pH .Scientific Research Applications
Electrochemical Studies : It's used for studying the electrochemical reduction of 2-substituted thioxanthen-9-ones in acetonitrile (Vasilieva et al., 2013).
Formation of Derivatives : In chemical research, it aids in forming xanthene- or thioxanthene- 9-spiro-1′-indenes derivatives (Abdul-Malik et al., 1979).
Synthesis of Thioxanthen-9-ones : It's involved in synthesizing various new O-, N-, and S-substituted 9H-thioxanthen-9-ones (Sharghi & Beni, 2008).
Oligonucleotide Synthesis : This compound acts as a detritylation photoactivator in oligonucleotide synthesis, demonstrating high efficiency (Shelkovnikov et al., 2011).
Synthesis of Dichloro-9H-Thioxanthen-9-ones : It is useful in synthesizing 1, 5-, and 1, 7-dichloro-9H-thioxanthen-9-ones (Okabayashi et al., 1989).
Electrochemical DNA Detection : Used as redox active modifiers for DNA duplexes immobilized on gold electrodes for electrochemical detection (Shundrin et al., 2020).
Synthesis of Thiophenobenzophanediene : Serves as an intermediate in the synthesis of strained thiophenobenzophanediene (Mitchell & Iyer, 1996).
Photoinitiator in Polymer Networks : Functions as a nano-photoinitiator in polymer/filler networks, enhancing thermal stability (Batibay et al., 2020).
Study of Sterically Overcrowded Ethylenes : Shows potential in studying thermally stable, optically active sterically overcrowded ethylenes (Feringa et al., 1992).
Schistosomicidal Agent Research : Possesses activity against Schistosoma mansoni in mice (El-kerdawy et al., 1989).
Use in Curing Systems : Has potential in visible light curing systems, particularly in food packing or biomedical fields (Wu et al., 2017).
Alkaline Solution Reactions : Reacts in alkaline solutions to form thioxanthone and other compounds (Ueda, 1975).
Supramolecular Chemistry : Different substituents in its derivatives determine supramolecular motifs in crystal structures (Jacob et al., 2011).
Photosensitizer Properties : Some derivatives are excellent photosensitizers with unique properties like water solubility and bathochromic shifts of absorption wavelengths (Fischer, 1991).
Biologically Active Compounds : Important in synthesizing biologically active and medicinally significant compounds (Javaheri et al., 2016).
Molecular Structure Analysis : The molecular structure has been determined, showing features like intra molecular hydrogen bonds and barriers to planarity (Mary et al., 2014).
Homologation in Organic Synthesis : Utilized in the synthesis of various carboxaldehydes via two-carbon homologation (Prashad et al., 2004).
Photopolymerization Initiator : Effective in initiating polymerization under light exposure (Wu et al., 2014).
Spectral and Photophysical Properties : Explored for its spectral and photophysical properties in different solvents (Krystkowiak et al., 2006).
Safety And Hazards
properties
IUPAC Name |
2-(bromomethyl)thioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrOS/c15-8-9-5-6-13-11(7-9)14(16)10-3-1-2-4-12(10)17-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMPEFGBZXKWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177685 | |
| Record name | 2-(Bromomethyl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-9H-thioxanthen-9-one | |
CAS RN |
23117-71-7 | |
| Record name | 2-(Bromomethyl)-9H-thioxanthen-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23117-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Bromomethyl)-9H-thioxanthen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023117717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Bromomethyl)-9H-thioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-9H-thioxanthen-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Bromomethyl)-9H-thioxanthen-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QZ2TA8SHF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[2-(Methylamino)ethyl]-1,3-benzothiazole-2,4-diol](/img/structure/B8319.png)




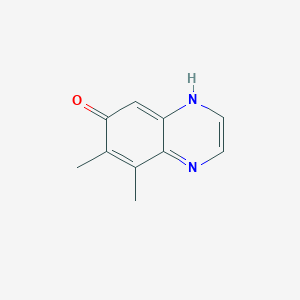
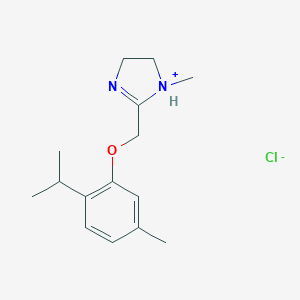
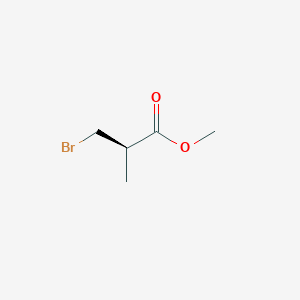
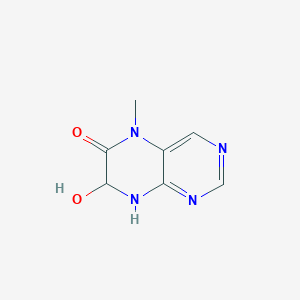
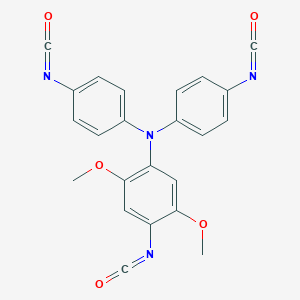
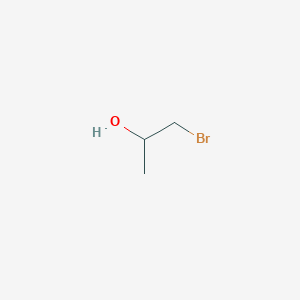
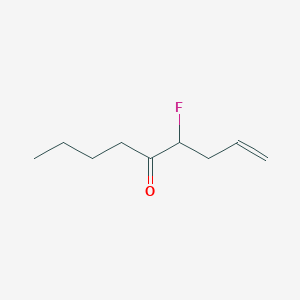
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
